molecular formula C13H5Cl3F3NO3 B14673284 1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene CAS No. 42875-00-3

1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B14673284
CAS No.: 42875-00-3
M. Wt: 386.5 g/mol
InChI Key: BIZKUYNHGRMVGR-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple halogen and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Nitration: Addition of a nitro group to the aromatic ring.

    Etherification: Formation of the phenoxy linkage.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of halogen atoms with other functional groups.

    Reduction Reactions: Reduction of the nitro group to an amine.

    Oxidation Reactions: Oxidation of the phenoxy group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, the nitro group might participate in redox reactions, while the halogen atoms could influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene

Properties

CAS No.

42875-00-3

Molecular Formula

C13H5Cl3F3NO3

Molecular Weight

386.5 g/mol

IUPAC Name

1,3-dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5Cl3F3NO3/c14-8-5-7(1-2-11(8)20(21)22)23-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H

InChI Key

BIZKUYNHGRMVGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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